Regiochemical Differentiation: 3‑Carboxylic Acid vs 4‑Carboxylic Acid Positional Isomers
The 3‑carboxylic acid substitution on the piperidine ring is explicitly claimed in the patent family covering 1‑sulfonyl‑piperidine‑3‑carboxylic acid amides as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1, a validated target for type 2 diabetes and metabolic syndrome [1]. In contrast, the 4‑carboxylic acid positional isomer (CAS 1858254‑99‑5, PubChem CID 91671433) is not encompassed by the same patent claims. While head‑to‑head enzyme inhibition IC₅₀ data for the free acids have not been published, the fact that the 3‑carboxylic acid regioisomer forms the core of a patent‑protected pharmacophore provides a documented, selection‑relevant distinction over the 4‑substituted analog.
| Evidence Dimension | Patent-protected pharmacophore vs unclaimed positional isomer |
|---|---|
| Target Compound Data | 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid – core scaffold of 11β-HSD1 inhibitor patent family (EP1866285A1, US equivalents) [1]. |
| Comparator Or Baseline | 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1858254‑99‑5) – not covered by the same patent claims. |
| Quantified Difference | Qualitative (patent inclusion vs exclusion); quantitative IC₅₀ data for the free acids not available in public domain. |
| Conditions | Patent analysis of EP1866285A1 and related filings. |
Why This Matters
For procurement decisions in drug‑discovery programmes targeting 11β‑HSD1, the 3‑carboxylic acid regioisomer provides a direct entry to the patented chemical space, whereas the 4‑substituted isomer does not carry the same validated intellectual-property positioning.
- [1] EP1866285A1 – 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type II diabetes mellitus. European Patent Office. https://patents.google.com/patent/EP1866285A1/en (accessed 2026-05-04). View Source
